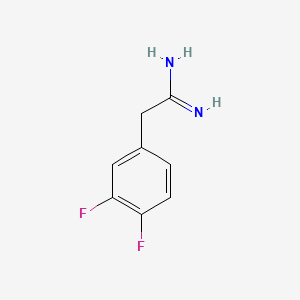

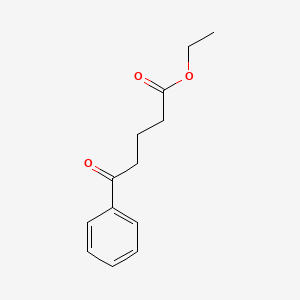

methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Overview

Description

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a class of organic compounds with significant biological importance. The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms, and such derivatives are known for their diverse pharmacological activities, including antitumor properties .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-component reactions, which can be performed in an environmentally friendly manner, as seen in the synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water without the need for a catalyst . Another approach involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can also be diazotized and coupled with various reagents to afford different pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which has been used to determine the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate . The compound crystallizes in the monoclinic space group P21/c, and its structure is further confirmed by spectroscopic methods .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including one-pot, two-component reactions, as demonstrated in the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . Additionally, the reaction of phenyl hydrazine with dimethyl acetylenedicarboxylate and 4-chlorobenzoyl chloride under reflux conditions can yield methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by various analytical techniques. For instance, the compound ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has been studied for its antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), showing promising results . The crystal packing and stability of these compounds can be influenced by hydrogen bonding, as seen in the isomeric methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate .

Scientific Research Applications

Structural and Spectral Investigations

Research has delved into the structural and spectral properties of pyrazole derivatives, such as methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . Studies have combined experimental and theoretical approaches to characterize these compounds, utilizing techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These investigations provide insights into the molecular structure, stability, and electronic properties, laying the groundwork for further applications in materials science and chemical synthesis (Viveka et al., 2016).

Antibacterial Screening

The antibacterial potential of pyrazole derivatives has been explored, with some compounds demonstrating good antibacterial activities. The synthesis process often involves reacting This compound with various aromatic aldehydes and other reagents to produce compounds that are then evaluated for their effectiveness against bacterial strains (Maqbool et al., 2014).

Analgesic and Anti-inflammatory Agents

Research has focused on synthesizing new series of pyrazole-4-carboxylic acid derivatives for their potential analgesic and anti-inflammatory activities. Initial studies have identified compounds that exhibit significant activity, suggesting that these derivatives could serve as lead molecules for developing new therapeutic agents (Gokulan et al., 2012).

Corrosion Inhibition

In the field of industrial chemistry, pyrazole derivatives have been investigated as corrosion inhibitors for metals. These compounds offer protection against corrosion in various environments, making them valuable for applications in metal processing and preservation (Dohare et al., 2017).

Synthesis of Heterocyclic Compounds

The versatility of This compound in chemical synthesis is evident in its use as a precursor for a wide range of heterocyclic compounds. These synthetic pathways have been explored for producing novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Miyashita et al., 1990).

Mechanism of Action

Target of Action

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a derivative of 5-amino-pyrazoles, which are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules .

Mode of Action

It’s known that the pyrazole moiety is a common motif in a wide range of synthesized drugs . Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This change in structure can translate into changes in properties, potentially affecting the compound’s interaction with its targets .

Biochemical Pathways

5-amino-pyrazoles are often used as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These compounds can affect a variety of biochemical pathways, depending on the specific targets they interact with.

Pharmacokinetics

The properties of a compound can be influenced by its structure, and the pyrazole moiety is known to be a common feature in many drugs .

Result of Action

5-amino-pyrazoles have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . The effects of these compounds can vary widely, depending on their specific targets and mode of action.

Biochemical Analysis

Biochemical Properties

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have significant biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote beneficial effects, such as improved metabolic activity and reduced oxidative stress . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of pyrazole derivatives, thereby influencing the overall metabolic balance . These interactions can lead to changes in the levels of key metabolites, affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake and localization to specific cellular compartments, where it can exert its biological effects . Additionally, its distribution within tissues can influence its overall bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with specific biomolecules and exert its effects in a spatially regulated manner, enhancing its overall biological activity.

properties

IUPAC Name |

methyl 5-amino-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)9-7-13-14(10(9)12)8-5-3-2-4-6-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNRBFVNDLYVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233483 | |

| Record name | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812326 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

29097-01-6 | |

| Record name | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29097-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)